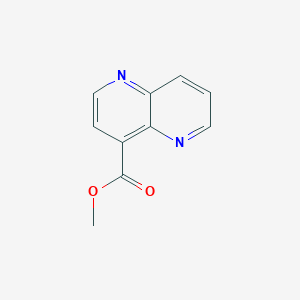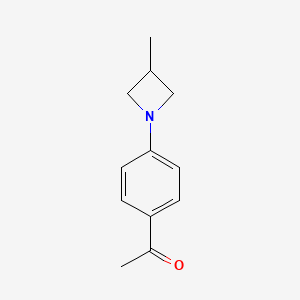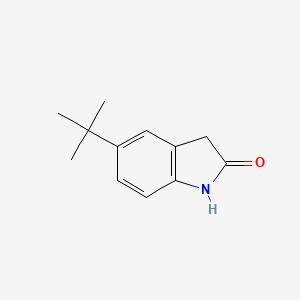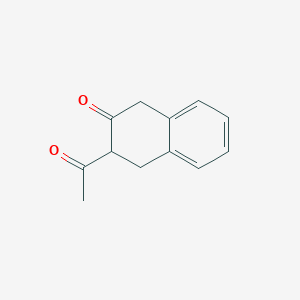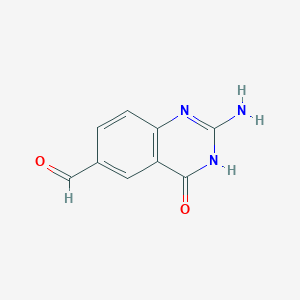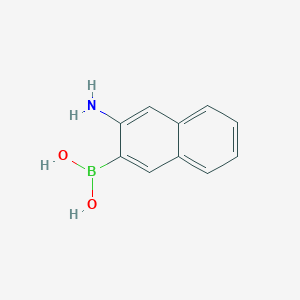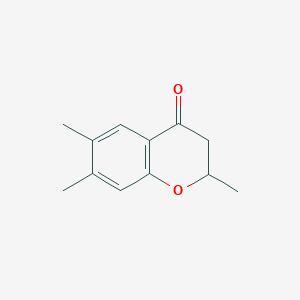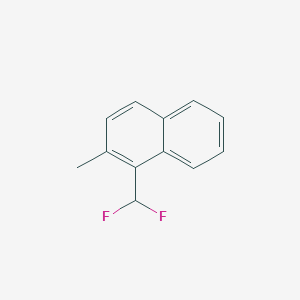
1-(Difluoromethyl)-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-methylnaphthalene can be achieved through several methods. One common approach involves the difluoromethylation of 2-methylnaphthalene using difluorocarbene reagents. This reaction typically requires the presence of a strong base and a suitable solvent. Another method involves the use of electrophilic difluoromethylating agents, which react with 2-methylnaphthalene under controlled conditions to introduce the difluoromethyl group .
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The choice of reagents, catalysts, and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
1-(Difluoromethyl)-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may yield halogenated naphthalenes, while nitration produces nitronaphthalenes .
Scientific Research Applications
1-(Difluoromethyl)-2-methylnaphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological processes. It may also be employed in the design of bioactive molecules and pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications. They may exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials. .
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-methylnaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions may affect the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-methylnaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-2-methylnaphthalene: This compound contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group. The additional fluorine atom may enhance its lipophilicity and metabolic stability.
2-(Difluoromethyl)naphthalene: This isomer has the difluoromethyl group attached to a different position on the naphthalene ring, which may result in different chemical and physical properties.
1-(Difluoromethyl)naphthalene: Lacking the methyl group, this compound may exhibit different reactivity and applications compared to this compound
Properties
Molecular Formula |
C12H10F2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,12H,1H3 |
InChI Key |
WXTFGEKZKDNONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




